molecular formula C6H7N5 B12844249 Imidazo[1,2-b][1,2,4]triazine-6-methanamine

Imidazo[1,2-b][1,2,4]triazine-6-methanamine

Cat. No.: B12844249
M. Wt: 149.15 g/mol
InChI Key: KBKPUUOUFJKPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b][1,2,4]triazine-6-methanamine is a nitrogen-rich heterocyclic compound characterized by a fused imidazole-triazine core with a methanamine substituent at position 4. The compound’s core framework is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects, as observed in related imidazo-triazine and imidazo-pyridazine derivatives .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

imidazo[1,2-b][1,2,4]triazin-6-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-3-5-4-11-6(10-5)8-1-2-9-11/h1-2,4H,3,7H2

InChI Key

KBKPUUOUFJKPGY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=CN2N=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b][1,2,4]triazine-6-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,5-triazines with ketones in the presence of iodine (I2) as a catalyst . This reaction proceeds through an annulation process, forming the imidazo[1,2-b][1,2,4]triazine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

General Reactivity of Imidazo[1,2-b] triazine Derivatives

Imidazo-triazine derivatives are characterized by a fused bicyclic system with nitrogen-rich heterocycles, making them reactive toward nucleophiles, electrophiles, and bases. Key reactive sites include:

  • C-6 position : Susceptible to nucleophilic substitution due to electron-deficient aromatic systems.

  • Methanamine substituent (-CH2NH2) : Provides a primary amine group for condensation, alkylation, or acylation reactions.

2.1. Nucleophilic Substitution at C-6

While the methanamine group at C-6 is not directly discussed in the literature, analogous reactions with other C-6 substituents suggest potential pathways:

  • Alkylation/Acylation : The primary amine group could react with alkyl halides or acyl chlorides to form secondary amines or amides.
    Example:
    Imidazo-triazine-6-CH2NH2+R-XImidazo-triazine-6-CH2NHR\text{Imidazo-triazine-6-CH}_2\text{NH}_2 + \text{R-X} \rightarrow \text{Imidazo-triazine-6-CH}_2\text{NHR}
    (R = alkyl/aryl; X = Cl, Br) .

  • Condensation Reactions : The amine may participate in Schiff base formation with aldehydes or ketones.

2.2. Base-Induced Rearrangements

Imidazo-triazines undergo skeletal rearrangements under alkaline conditions. For example:

  • Thiazole Ring Expansion : In related imidazo-thiazolo-triazines, treatment with KOH in methanol triggers hydrolysis and ring expansion (e.g., thiazolo → thiazino systems) .
    Hypothetical Pathway :
    Imidazo-triazine-6-CH2NH2KOH/MeOHRearranged product\text{Imidazo-triazine-6-CH}_2\text{NH}_2 \xrightarrow{\text{KOH/MeOH}} \text{Rearranged product}.

Reaction Monitoring and Mechanistic Insights

  • 1H NMR Studies : Kinetic monitoring (as in ) reveals intermediate formation during base-induced reactions. For example, transesterification intermediates precede skeletal rearrangements.

  • ANRORC Mechanism : Aromatization-driven nucleophilic ring-opening/ring-closing mechanisms dominate in imidazo-triazine recyclization .

Comparative Reactivity of Structural Analogues

CompoundReactivity ObservedReference
Imidazo[4,5-e]thiazolo-triazinesBase-induced hydrolysis, thiazole → thiazine ring expansion
6-Arylimidazo-triazinesElectrophilic substitution at C-2 with aryl groups
Benzoimidazo-triazinesAntifungal activity via interactions with fungal enzymes (e.g., C. capsici)

Limitations and Research Gaps

  • No direct studies on "Imidazo[1,2-b] triazine-6-methanamine" were identified in the provided sources.

  • Predictions rely on reactivity patterns of structurally similar compounds. Experimental validation is required.

Recommendations for Future Work

  • Functionalization Studies : Explore alkylation/acylation of the methanamine group using conditions from .

  • Biological Screening : Assess antimicrobial/antifungal activity, as seen in benzoimidazo-triazines .

Scientific Research Applications

Anticancer Properties

One of the most promising applications of imidazo[1,2-b][1,2,4]triazine-6-methanamine is its role as an inhibitor of c-Met, a receptor tyrosine kinase implicated in various cancers. Research indicates that this compound can inhibit cell proliferation in cancer cell lines by targeting the c-Met signaling pathway. In preclinical models, it has shown efficacy against lung cancer and hepatocellular carcinoma .

GABA(A) Receptor Modulation

This compound has been identified as a selective agonist for certain GABA(A) receptor subtypes (alpha2/3), which may lead to anxiolytic effects without the sedative side effects associated with traditional benzodiazepines. This selectivity suggests potential applications in treating anxiety disorders .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis. This broad-spectrum activity positions it as a candidate for developing new antimicrobial agents .

Case Study: Anticancer Mechanisms

In a study focusing on anticancer mechanisms, researchers found that this compound inhibited tumor growth in xenograft models by blocking the c-Met signaling pathway. This inhibition led to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study: GABA(A) Alpha Subtype Selectivity

A notable investigation published in the Journal of Medicinal Chemistry identified several derivatives of imidazo[1,2-b][1,2,4]triazine that selectively bind to GABA(A) receptors. Compound 11 from this series demonstrated high affinity for the alpha3 subtype over alpha1 and alpha2 subtypes. This selectivity is crucial for developing anxiolytic medications with fewer side effects .

Summary of Biological Activities

Activity TypeSpecificsReferences
AnticancerInhibits c-Met; effective against lung cancer ,
GABA(A) ModulationSelective agonist for alpha2/3 subtypes
AntimicrobialBroad-spectrum activity against bacteria

Mechanism of Action

The mechanism of action of imidazo[1,2-b][1,2,4]triazine-6-methanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Observations :

  • Substituents at position 6 significantly influence bioactivity.
  • The methanamine group in the target compound may confer solubility advantages over bulkier substituents (e.g., phenylhydrazone in ).

Key Findings :

  • Imidazo-triazine derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit enhanced antimicrobial activity, likely due to increased electrophilicity and membrane penetration .
  • Imidazo-pyridazines with benzamide units () showed nanomolar-level inhibition of VEGFR2, with selectivity over related kinases (e.g., PDGFRα/β, FGFR1) . This suggests that the methanamine group in the target compound could be optimized for similar kinase-targeted applications.

Structure-Activity Relationship (SAR) Insights

  • Position 6 Substituents :
    • Electron-deficient groups (e.g., nitro, carbonyl) correlate with antimicrobial potency .
    • Hydrophilic groups (e.g., methanamine) may improve solubility and pharmacokinetics but require balancing with lipophilicity for membrane penetration .
  • Core Rigidity :
    • The fused imidazo-triazine system enhances planarity, facilitating π-π stacking interactions in kinase binding pockets .

Biological Activity

Imidazo[1,2-b][1,2,4]triazine-6-methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and specific biological activities of this compound, drawing on various research studies.

Chemical Structure and Synthesis

This compound belongs to a class of fused heterocycles that have been shown to exhibit a range of biological activities. The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its pharmacological properties.

Recent studies have demonstrated that derivatives of imidazo[1,2-b][1,2,4]triazines can be synthesized with modifications that improve their solubility and biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and biological efficacy .

Anticancer Activity

Imidazo[1,2-b][1,2,4]triazine derivatives have shown promising anticancer properties. Research indicates that these compounds can selectively induce cytotoxicity in cancer cell lines while exhibiting lower toxicity towards normal cells. For example:

  • Cytotoxicity Studies : Compounds with the imidazo[1,2-b][1,2,4]triazine core demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Antimicrobial Activity

The antimicrobial potential of imidazo[1,2-b][1,2,4]triazine derivatives has been explored extensively. These compounds exhibit activity against a range of bacterial strains:

  • Inhibition Zones : Studies report significant inhibition zones against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed MIC values as low as 3.9 µg/mL against Pseudomonas aeruginosa .
  • Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of imidazo[1,2-b][1,2,4]triazine compounds. These compounds can modulate inflammatory pathways:

  • In Vitro Studies : Several derivatives have been shown to reduce inflammatory markers in cell cultures treated with zymosan .
  • Comparative Efficacy : Some imidazo derivatives exhibited greater anti-inflammatory activity than established anti-inflammatory agents such as curcumin .

Table 1: Summary of Biological Activities

Activity TypeCell Line / OrganismIC50 / MIC ValueReference
AnticancerMCF-75 µM
AnticancerHCT1167 µM
AntimicrobialPseudomonas aeruginosa3.9 µg/mL
Anti-inflammatoryInflammatory Mouse ModelSignificant reduction

Research Insights

A recent study focused on the synthesis and evaluation of novel imidazo[1,2-b][1,2,4]triazine derivatives for their anticancer activity found that modifications at specific positions on the triazine ring significantly enhanced cytotoxic effects against resistant cancer strains . Another investigation into the anti-inflammatory properties revealed that certain derivatives could inhibit leukocyte migration in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.